molecular formula C12H20ClNO2 B3025535 N-(3,4-Dimethoxybenzyl)-2-propanamine hydrochloride CAS No. 1049788-24-0

N-(3,4-Dimethoxybenzyl)-2-propanamine hydrochloride

Cat. No. B3025535
M. Wt: 245.74 g/mol
InChI Key: KFWODOUZBAWFIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “N-(3,4-Dimethoxybenzyl)-2-propanamine hydrochloride”, compounds with similar structures have been synthesized for various purposes. For instance, the synthesis of (±)-3,4-dimethoxybenzyl-4-methyloctanoate has been described in the context of capsinoid determination .

Scientific Research Applications

1. Protecting Group in Chemical Synthesis

The 3,4-dimethoxybenzyl group, a part of the structure of N-(3,4-Dimethoxybenzyl)-2-propanamine hydrochloride, has been utilized as an N-protecting group in the synthesis of certain chemical compounds. For instance, it has been used to protect 1,2-thiazetidine 1,1-dioxide derivatives, showcasing its efficiency in synthetic chemistry (Grunder-Klotz & Ehrhardt, 1991).

2. Dopamine Antagonist Properties

N-(3,4-Dimethoxybenzyl)-2-propanamine hydrochloride exhibits properties as a peripheral dopamine blocking agent. This characteristic is notable in pharmacological research, especially in understanding dopamine's role in various physiological processes (Jarboe, Lipson, Bannon, & Dunnigan, 1978).

3. Intermediate in Organic Synthesis

It serves as an important intermediate in organic synthesis, widely used in various fields such as medicine and chemicals. The process of synthesizing N,N-Dimethyl-4-nitrobenzylamine, which involves similar components, highlights the significance of such intermediates in the chemical industry (Wang Ling-ya, 2015).

4. Role in Protecting Hydroxyl Groups

The 3,4-dimethoxybenzyl group is also utilized as a protecting group for hydroxyl groups in the synthesis of oligoribonucleotides. This application is crucial in the field of nucleic acid chemistry, where protecting groups play a vital role in the synthesis and modification of nucleic acids (Takaku, Ito, & Imai, 1986).

5. Synthesis of Analogs and Derivatives

The synthesis of various analogs and derivatives of N-(3,4-Dimethoxybenzyl)-2-propanamine hydrochloride, for instance, its use in synthesizing L-α-(3,4-Dimethoxybenzyl)-α-ureidopropanoic acid, demonstrates its versatility and importance in medicinal chemistry (Su Wei-ke, 2008).

6. Deprotection Selectivity Studies

Investigations into the deprotection of benzyl and dimethoxybenzyl protecting groups, including those related to N-(3,4-Dimethoxybenzyl)-2-propanamine hydrochloride, are essential for understanding selective deprotection in synthetic chemistry. This aspect is crucial for designing efficient synthetic routes in pharmaceutical and chemical research (Horita et al., 1986).

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c1-9(2)13-8-10-5-6-11(14-3)12(7-10)15-4;/h5-7,9,13H,8H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWODOUZBAWFIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=C(C=C1)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-Dimethoxybenzyl)-2-propanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-Dimethoxybenzyl)-2-propanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(3,4-Dimethoxybenzyl)-2-propanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(3,4-Dimethoxybenzyl)-2-propanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(3,4-Dimethoxybenzyl)-2-propanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(3,4-Dimethoxybenzyl)-2-propanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(3,4-Dimethoxybenzyl)-2-propanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.